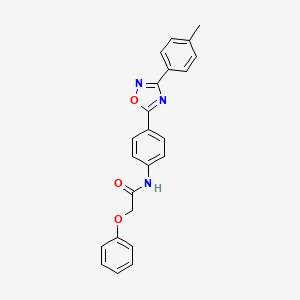
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as PTOPA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTOPA belongs to the class of oxadiazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorder research, this compound has been found to exhibit neuroprotective effects by preventing neuronal cell death.
Wirkmechanismus
The mechanism of action of 2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the inhibition of various cellular pathways that are involved in the pathogenesis of various diseases. In cancer cells, this compound induces apoptosis by activating the caspase-dependent pathway and inhibiting the NF-κB pathway. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB pathway. In neurodegenerative disorders, this compound prevents neuronal cell death by inhibiting the activation of the JNK pathway.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in different cell types. In cancer cells, this compound induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, reduces inflammation, and prevents tissue damage. In neuronal cells, this compound prevents cell death, promotes neuronal survival, and enhances cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound also has some limitations, including its poor solubility, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the optimization of its pharmacokinetics and pharmacodynamics. Additionally, this compound can be further studied for its potential applications in other diseases, such as diabetes, cardiovascular diseases, and infectious diseases. Furthermore, the combination of this compound with other drugs or therapies can be explored to enhance its therapeutic efficacy.
Synthesemethoden
The synthesis of 2-phenoxy-N-(4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 2-phenoxynitrobenzene with 4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and triethylamine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography. The purity of the product is confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
N-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-16-7-9-17(10-8-16)22-25-23(29-26-22)18-11-13-19(14-12-18)24-21(27)15-28-20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABDLTZEQQJUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


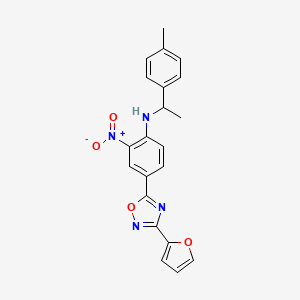


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B7699599.png)

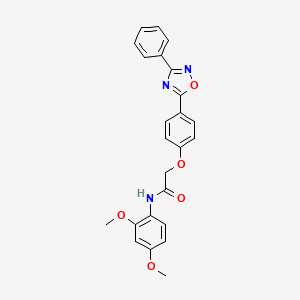
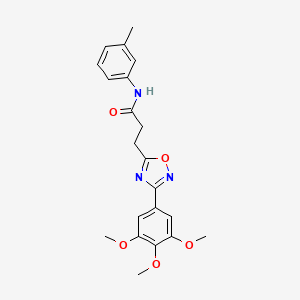
![3-Benzyl-6-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7699612.png)
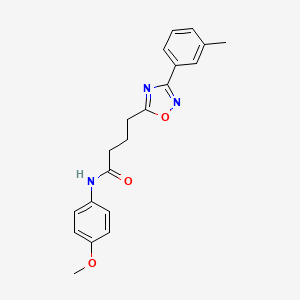

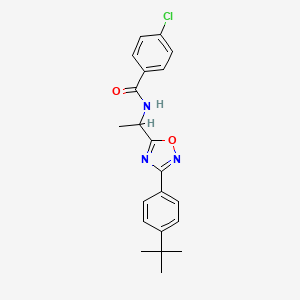
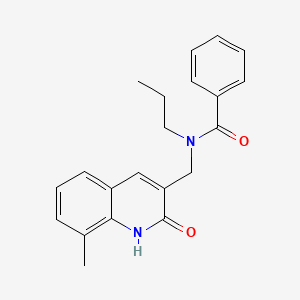
![4-(4-Propylbicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B7699657.png)